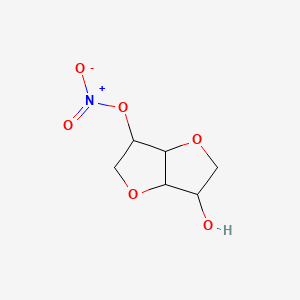

Isoidide mononitrate

Beschreibung

Overview of 1,4:3,6-Dianhydrohexitols (Isosorbide, Isomannide (B1205973), and Isoidide) in Chemical Research

1,4:3,6-Dianhydrohexitols represent a significant class of bio-based chemical intermediates derived from abundant renewable resources, primarily sugars and their hydrogenated counterparts wikipedia.orgmdpi.comgoogle.com. These compounds, including isosorbide (B1672297), isomannide, and isoidide, are characterized by their rigid, bicyclic fused tetrahydrofuran (B95107) ring structure, which imparts unique stereochemical and physical properties wikipedia.orggoogle.comtandfonline.comnih.govresearchgate.netgoogle.comresearchgate.net. Their origin from biomass makes them attractive sustainable alternatives to petroleum-derived chemicals, aligning with the principles of green chemistry tandfonline.comresearchgate.netuva.nlepo.orgiupac.orgtandfonline.com.

Isosorbide, derived from D-glucose via sorbitol, is the most commercially available and extensively studied isomer google.comresearchgate.netgoogle.comresearchgate.netuva.nlnaefrontiers.org. Isomannide and isoidide are derived from D-mannitol and L-iditol, respectively, and while historically less accessible, research into their synthesis and applications is growing google.comresearchgate.netrsc.orgsciforum.net. The inherent rigidity and chirality of these dianhydrohexitols make them valuable monomers for the synthesis of advanced polymers, such as polyesters, polycarbonates, and polyurethanes, often leading to materials with enhanced thermal stability, mechanical strength, and specific optical properties tandfonline.comresearchgate.netgoogle.comresearchgate.netuva.nlepo.orgiupac.orgkpi.uasciforum.netmdpi.com. Beyond polymer science, derivatives of these diols find applications as solvents, plasticizers, chiral auxiliaries, and catalysts in various chemical processes nih.govrsc.orgsciforum.netnih.govresearchgate.netscienceopen.comscite.airesearchgate.net.

Stereochemical Considerations and Naming Conventions in Dianhydrohexitol Chemistry

The chemical identity and properties of the dianhydrohexitols are intrinsically linked to their stereochemistry. The core 1,4:3,6-dianhydrohexitol structure consists of two fused tetrahydrofuran rings wikipedia.orggoogle.comtandfonline.comgoogle.comresearchgate.netiupac.orgkpi.uamdpi.comrsc.orgtandfonline.com. The three principal stereoisomers—isosorbide, isomannide, and isoidide—differ in the relative orientation of their two hydroxyl groups:

Isosorbide: Features one endo and one exo hydroxyl group google.comtandfonline.comrsc.orgtandfonline.com. This asymmetry contributes to its reactivity profile and the amorphous nature of polymers derived from it google.com.

Isomannide: Possesses two endo hydroxyl groups google.comtandfonline.comepo.orgrsc.orgtandfonline.comacs.org. This configuration allows for intramolecular hydrogen bonding, influencing its physical properties and reactivity rsc.org.

Isoidide: Exhibits two exo hydroxyl groups google.comtandfonline.comepo.orgrsc.orgtandfonline.comacs.org. Its symmetrical structure offers uniform reactivity of its hydroxyl groups, which is advantageous for polymerization, potentially leading to more ordered polymer structures google.com.

The naming conventions for these compounds are based on the parent hexitol (B1215160) from which they are derived: isosorbide from D-sorbitol (derived from D-glucose), isomannide from D-mannitol (derived from D-mannose), and isoidide from L-iditol (derived from L-fructose) wikipedia.orggoogle.comgoogle.com. These stereochemical distinctions are critical for understanding their chemical behavior, reactivity differences, and the properties of derived materials google.comtandfonline.comscienceopen.comacs.org.

Significance of Nitrate (B79036) Esters Derived from Dianhydrohexitols in Chemical and Biological Research

The esterification of the hydroxyl groups of dianhydrohexitols with nitrate groups yields nitrate esters, a class of compounds with significant biological and chemical relevance bac-lac.gc.canih.govontosight.ainih.govresearchgate.netresearchgate.netcollectionscanada.gc.casigmaaldrich.comgoogle.com. Isoidide mononitrate (IIMN) is a specific derivative within this family, characterized by the presence of a single nitrate ester moiety attached to the isoidide backbone bac-lac.gc.caontosight.aigrafiati.com.

The primary significance of these nitrate esters lies in their potential biological activities, particularly their capacity to act as nitric oxide (NO) donors rsc.orgbac-lac.gc.caontosight.ainih.govcollectionscanada.gc.cagrafiati.comontosight.ai. The release of NO leads to vasodilation, a process crucial for regulating blood pressure and blood flow, making these compounds of interest in cardiovascular medicine, including the treatment of conditions like angina pectoris rsc.orgresearchgate.netbac-lac.gc.caontosight.airesearchgate.netontosight.ai. Research has explored the pharmacological profiles of various dianhydrohexitol nitrate esters, comparing their potencies and mechanisms of action, often contrasting them with established organic nitrates like isosorbide mononitrate bac-lac.gc.canih.govnih.govresearchgate.netcollectionscanada.gc.casigmaaldrich.comgrafiati.com.

Furthermore, the incorporation of the dianhydrohexitol scaffold into nitrate ester prodrugs has been investigated to enhance desirable drug-like properties such as solubility, permeability, and metabolic stability nih.gov. While the parent dianhydrohexitols are extensively used as monomers for polymers, the nitrate ester derivatives themselves are primarily studied for their bioactivity and potential therapeutic applications, rather than as direct polymer building blocks.

Research Landscape and Emerging Areas for this compound Studies

The research landscape for this compound, while less extensive than for its isosorbide counterpart, is emerging, particularly within the context of organic nitrate pharmacology and medicinal chemistry ontosight.aigrafiati.com. Studies have begun to investigate the specific properties and potential of this compound, often in comparison to other nitrate esters.

A key area of research involves the comparative study of different enantiomers and isomers of dianhydrohexitol nitrate esters, including isoidide derivatives. For instance, research has indicated potential differences in the potency and biotransformation rates between the D- and L-enantiomers of isoidide dinitrate and mononitrate, suggesting that stereochemistry plays a role in their biological activity and metabolic fate grafiati.com. This highlights an emerging area focused on understanding the stereospecific effects of this compound.

Emerging research directions may also include:

Pharmacological Profiling: Detailed investigation into the specific vasodilatory effects, NO-donating mechanisms, and potential therapeutic applications of this compound, potentially identifying advantages over other nitrate esters.

Drug Delivery and Prodrug Design: Exploring the use of the isoidide scaffold to create novel nitrate ester prodrugs with improved pharmacokinetic profiles or targeted delivery capabilities nih.gov.

Metabolic Studies: Further elucidating the biotransformation pathways and enzymatic interactions of this compound within biological systems grafiati.com.

While the parent compound, isoidide, is a significant focus in materials science and polymer chemistry tandfonline.comresearchgate.netgoogle.comresearchgate.netuva.nlepo.orgiupac.orgkpi.uasciforum.netmdpi.com, research on this compound is primarily situated within the realm of medicinal chemistry and pharmacology.

Data Tables

Table 1: Key Properties of 1,4:3,6-Dianhydrohexitol Stereoisomers

| Property | Isosorbide | Isomannide | Isoidide |

| Chemical Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol |

| Origin | D-Glucose / D-Sorbitol | D-Mannose / D-Mannitol | L-Fructose / L-Iditol |

| Stereochemistry | 1,4:3,6-dianhydro-D-glucitol | 1,4:3,6-dianhydro-D-mannitol | 1,4:3,6-dianhydro-L-iditol |

| Hydroxyl Groups | One endo, one exo google.comtandfonline.comrsc.orgtandfonline.com | Two endo google.comtandfonline.comepo.orgrsc.orgtandfonline.comacs.org | Two exo google.comtandfonline.comepo.orgrsc.orgtandfonline.comacs.org |

| Intramolecular H-bonding | Possible (between endo OH and ether oxygen) | Possible (between both endo OH groups) rsc.org | Not possible rsc.org |

| Symmetry | Asymmetrical google.com | Symmetrical | Symmetrical google.com |

| Melting Point | 61-62 °C epo.org | 81-85 °C epo.org | 64 °C epo.org |

| Key Research Areas | Polymers, solvents, plasticizers researchgate.netuva.nlrsc.orgscienceopen.com | Polymers, chiral auxiliaries, catalysts researchgate.netnih.govscite.airesearchgate.net | Polymers, materials science google.comtandfonline.comresearchgate.net |

Table 2: Comparative Aspects of Dianhydrohexitol Nitrate Esters and Related Research

| Aspect | Isosorbide Mononitrate (ISMN) / Dinitrate (ISDN) | This compound (IIMN) / Dinitrate (IIDN) |

| Nitrate Ester Formation | Formed by nitration of isosorbide bac-lac.gc.canih.govnih.govresearchgate.net | Formed by nitration of isoidide bac-lac.gc.caontosight.aigoogle.comgrafiati.com |

| Biological Activity | Vasodilator, NO donor rsc.orgbac-lac.gc.caontosight.airesearchgate.netontosight.ai | Vasodilator, NO donor bac-lac.gc.caontosight.aigrafiati.comontosight.ai |

| Pharmacological Relevance | Treatment of angina rsc.orgbac-lac.gc.caontosight.airesearchgate.netontosight.ai | Potential for cardiovascular treatment ontosight.aiontosight.ai |

| Stereoisomer Activity | 5-Mononitrate often more active than 2-Mononitrate bac-lac.gc.caresearchgate.net | D-enantiomer more potent than L-enantiomer for vasodilation and biotransformation grafiati.com |

| Biotransformation | Undergoes biotransformation to mononitrates bac-lac.gc.caresearchgate.net | Undergoes biotransformation to mononitrates grafiati.com |

| Research Focus | Extensive pharmacological studies, drug formulations bac-lac.gc.caresearchgate.netsigmaaldrich.com | Comparative pharmacological studies, enantiomer-specific effects grafiati.com |

| Polymer Monomer Potential | Widely used tandfonline.comresearchgate.netgoogle.comresearchgate.netuva.nlepo.orgiupac.orgkpi.uasciforum.netmdpi.com | Studied for polymer properties google.comtandfonline.comresearchgate.netrsc.orgmdpi.com |

Compound Name Table:

1,4:3,6-Dianhydrohexitols

Isosorbide

Isomannide

Isoidide

this compound (IIMN)

Isoidide Dinitrate (IIDN)

Isosorbide Mononitrate (ISMN)

Isosorbide Dinitrate (ISDN)

Nitric oxide (NO)

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860175 | |

| Record name | 1,4:3,6-Dianhydro-2-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselective Derivatization of Isoidide Mononitrate

Historical Development of Isoidide Mononitrate Synthetic Approaches

The historical development of compounds like this compound is closely linked to the broader research into nitrate (B79036) esters derived from biomass, particularly hexitols. Isosorbide (B1672297) dinitrate, a well-known vasodilator, was synthesized in the United States in the 1950s nih.govnih.gov. This early work laid the groundwork for exploring related compounds, including mononitrate derivatives and isomers like isoidide. Early synthetic approaches for isohexides (including isoidide) typically involved the dehydration of corresponding hexitols (such as iditol for isoidide) in acidic environments rsc.org. The focus in the mid-to-late 20th century was largely on isosorbide dinitrate for pharmaceutical applications, with research into mononitrates and other isomers like isoidide gaining momentum as synthetic methodologies advanced and the potential applications of these bio-based molecules were further explored. The development of more efficient and selective synthetic routes for isoidide itself, often from isosorbide, has been crucial for accessing isoidide-based compounds, including its mononitrate derivatives google.comnih.govacs.org.

Advanced Chemical Synthesis of this compound

Advanced chemical synthesis focuses on achieving high yields, purity, and regioselectivity in the formation of this compound. This involves precise control over nitration, stereochemistry, and precursor synthesis.

Strategies for Regioselective Nitration

Regioselective nitration is critical for obtaining the desired mononitrate isomer. For isosorbide derivatives, nitration typically occurs at the hydroxyl groups. While specific regioselective nitration strategies for this compound are less detailed in the general literature compared to isosorbide mononitrate, general principles apply. Nitration of dianhydrohexitols often involves mixed acid systems (e.g., nitric acid with acetic anhydride (B1165640) or sulfuric acid) google.compatsnap.com. Achieving mononitration selectively over dinitration requires careful control of reaction conditions, such as stoichiometry, temperature, and reaction time. For instance, in the synthesis of isosorbide mononitrate, methods have been developed to selectively nitrate one hydroxyl group over the other, often yielding the 5-mononitrate isomer google.compatsnap.com. Applying similar principles to isoidide, which also possesses two hydroxyl groups, would involve optimizing nitrating agents and conditions to favor the formation of the mononitrate ester at a specific position.

Stereochemical Control and Inversion Pathways in this compound Synthesis (e.g., Walden Inversion from Isosorbide)

Isoidide itself is an epimer of isosorbide, meaning it differs in the configuration at one or more stereocenters. Isosorbide has one exo and one endo hydroxyl group, while isoidide has two exo hydroxyl groups nih.govbeilstein-journals.org. The synthesis of isoidide from isosorbide often involves an epimerization process, which can be achieved through catalytic methods, such as using ruthenium on carbon catalysts google.comnih.govacs.org. This epimerization can involve stereochemical inversion, akin to the Walden inversion, where the configuration at a chiral center is inverted during a reaction sequence. For example, a synthesis route to isoidide derivatives involves converting isosorbide to its tosylate, followed by nucleophilic substitution with cyanide, which proceeds with inversion of configuration at the C-5 position, leading to an isoidide scaffold acs.orgacs.orgresearchgate.netpsu.edu. While this specific example details the formation of an isoidide scaffold, the principle of stereochemical control through inversion is fundamental to accessing isoidide and its derivatives from more readily available precursors like isosorbide. The precise stereochemistry of this compound would thus be dictated by the stereochemistry of the isoidide precursor used and the nitration process.

Chemoselective Reduction Methods for this compound Precursors

While direct reduction methods for this compound are not extensively detailed, reduction methods are often employed in the synthesis of related nitrate esters. For instance, in the synthesis of isosorbide mononitrate, selective reduction of isosorbide dinitrate has been investigated using various reducing systems, such as zinc/acetic acid or sodium tetrahydroborate/iron phthalocyanine, to yield mononitrate isomers google.com. If a precursor to this compound involved a dinitrate or a compound requiring reduction of another functional group to enable nitration, chemoselective reduction methods would be employed. For example, a patent describes a one-pot synthesis of isosorbide mononitrate from sorbitol, involving dehydration, nitration, and then a reduction step using zinc powder wipo.int. The nature of the "precursors" in the context of this compound synthesis would determine the specific reduction methods applicable.

Derivatization from Isoidide Scaffolds for Novel Esters

The isoidide scaffold, with its two exo hydroxyl groups, serves as a versatile platform for synthesizing a wide array of novel esters and other derivatives. Research has explored the esterification of isoidide with various carboxylic acids and other functional groups to create new materials and compounds acs.orgpsu.eduwipo.intnih.govacs.orgtib.euacs.org. These derivatizations can involve reactions like Williamson ether synthesis, Mitsunobu coupling, or direct esterification. For example, esterification of isoidide with terephthalate (B1205515) derivatives or other functionalized aromatic acids has been reported, leading to monomers for polymers acs.orgpsu.eduacs.org. The ability to selectively functionalize one or both hydroxyl groups of isoidide allows for the creation of diverse molecular architectures, including potential precursors or analogues to this compound.

Enzymatic Synthesis Approaches for this compound and Related Mononitrates

Enzymatic synthesis offers a greener and potentially more selective route for producing complex molecules. While direct enzymatic synthesis of this compound is not widely documented, enzymatic methods are being explored for nitration reactions and for the synthesis of related carbohydrate derivatives. For instance, some bacterial cytochrome P450 enzymes have been engineered to catalyze direct aromatic nitration, demonstrating high selectivity and avoiding harsh chemical conditions researchgate.netannualreviews.orgnih.gov. Similarly, enzymatic approaches for esterification and other modifications of carbohydrate structures are areas of active research annualreviews.orgacs.org. If specific enzymes could be identified or engineered to selectively nitrate the hydroxyl groups of isoidide, this would represent a significant advancement in its sustainable production. Research into biocatalytic nitration of sugars and related compounds suggests a future potential for such methods researchgate.netannualreviews.orgnih.govacs.org.

Scalability and Efficiency Considerations in this compound Production for Research Purposes

The efficient and scalable synthesis of this compound is crucial for its availability in research settings. While specific large-scale industrial production details are not widely published in accessible literature, research efforts often focus on optimizing synthesis routes for laboratory use. The chemical structure of this compound, a derivative of isosorbide, suggests that synthesis pathways would likely involve nitration reactions. For research purposes, the emphasis is on achieving good yields with manageable purification steps. Studies involving related compounds like isosorbide dinitrate and other mononitrates often highlight the importance of regioselective nitration to obtain the desired isomer, which can impact the efficiency and purity of the final product. The development of robust and reproducible synthetic protocols is key to ensuring a consistent supply for experimental investigations.

Synthesis of this compound Conjugates and Isoidide-Based Polymers for Advanced Materials Research

This compound serves as a valuable building block for the synthesis of more complex molecules and advanced materials. Its functional groups allow for conjugation with various moieties to create novel compounds with tailored properties. Research has explored the use of this compound in the development of polymers and conjugates for diverse applications.

For instance, studies on organic nitrates, including this compound (IIMN), have investigated their biotransformation and pharmacological effects. While direct synthesis of polymers from this compound is not extensively detailed in the provided snippets, the compound's structure, derived from isosorbide, suggests potential for polymerization through its hydroxyl groups or through modifications of the nitrate ester. Isoidide derivatives have been studied in the context of materials science, particularly in areas related to energetic materials or as components in specialized polymers. The ability to selectively functionalize this compound could lead to the creation of advanced materials with applications ranging from biomedical devices to novel composites.

Molecular and Theoretical Characterization of Isoidide Mononitrate

Computational Chemistry and Quantum Mechanical Studies of Isoidide Mononitrate

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and analyzing the fundamental properties of molecules. These theoretical studies allow for an in-depth understanding of molecular geometry, electronic structure, and reactivity without the need for direct experimental synthesis in the initial stages.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations, employing methods such as the B3LYP functional with the 6-311++G(d,p) basis set, have been utilized to optimize the molecular equilibrium geometry of this compound ripublication.comrepositorioinstitucional.mx. This process involves finding the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure ripublication.com. The electronic structure is elucidated through these calculations, revealing the distribution of electron density within the molecule, which is critical for understanding its chemical behavior and interactions ripublication.comirjweb.com. Mulliken population analysis has also been employed to study the charge distribution within the molecule ripublication.com.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

A key aspect of computational analysis involves the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ripublication.comirjweb.comwuxibiology.commasterorganicchemistry.com. The HOMO represents the outermost electrons, indicating the molecule's ability to donate electrons, while the LUMO represents the lowest energy vacant orbital, signifying its capacity to accept electrons ripublication.comirjweb.comwuxibiology.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability, reactivity, and electronic properties, influencing its interaction with other chemical species ripublication.comirjweb.comwuxibiology.comphyschemres.org. These FMOs provide insights into potential reaction pathways and the molecule's susceptibility to electrophilic or nucleophilic attack ripublication.comirjweb.comwuxibiology.com.

Theoretical Predictions of Molecular Properties

Beyond geometry and orbital analysis, DFT calculations enable the prediction of various molecular properties that are essential for characterizing a compound's behavior ripublication.comrepositorioinstitucional.mxarxiv.orgspringernature.com. These include:

Dipole Moment (): This property quantifies the molecule's polarity, arising from the uneven distribution of electron density ripublication.comrepositorioinstitucional.mxarxiv.orgspringernature.comamelica.org.

Polarizability (): Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field, influencing its response to electric fields ripublication.comarxiv.orgspringernature.comamelica.org.

Hyperpolarizability (): First-order hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response, indicating its potential for applications in areas like frequency doubling ripublication.comarxiv.orgspringernature.comamelica.org.

Molecular Electrostatic Potential (MEP): MEP mapping visualizes the distribution of positive and negative charges across the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack ripublication.comirjweb.comresearchgate.net.

Thermodynamic Parameters: Calculations can also yield thermodynamic properties such as heat capacity, entropy, and enthalpy, providing information about the molecule's stability and energy content at different temperatures ripublication.com.

Other Descriptors: Further theoretical parameters like electronegativity, chemical potential, global hardness, softness, and Fukui functions can be derived to comprehensively assess the molecule's electronic behavior and reactivity ripublication.comirjweb.com.

| Predicted Molecular Property | Description |

| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles defining the molecule's 3D structure. |

| Electronic Structure | Distribution of electron density and atomic orbital contributions to molecular orbitals. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicative of chemical stability and reactivity. |

| Dipole Moment () | Magnitude and direction of the molecular electric dipole moment, reflecting polarity. |

| Polarizability () | Measure of how easily the molecule's electron cloud can be distorted by an electric field. |

| Hyperpolarizability () | First-order hyperpolarizability, indicating the molecule's nonlinear optical properties. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the molecular surface, highlighting electron-rich and electron-poor regions. |

| Energy Gap () | General term for the energy difference between electronic states, often related to HOMO-LUMO gap. |

| Electronegativity () | Tendency of an atom or molecule to attract shared electrons. |

| Chemical Potential () | Resistance of a chemical system to change in the number of electrons. |

| Global Hardness () | Measure of resistance to electronic deformation. |

| Softness (S) | Inverse of global hardness, indicating susceptibility to electronic deformation. |

| Fukui Function | Localized measure of reactivity towards nucleophilic or electrophilic attack at specific atomic sites. |

| Natural Bond Orbital (NBO) Analysis | Analysis of hyperconjugation and intramolecular interactions to understand stabilization and charge delocalization. |

| Mulliken Population Analysis | Distribution of electron density among atomic orbitals to understand charge distribution. |

Spectroscopic Investigations for this compound Structural Elucidation

Spectroscopic techniques are indispensable for experimentally confirming the structural and vibrational characteristics predicted by computational methods. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT Raman) spectroscopy provide complementary information about molecular vibrations, which are highly sensitive to the chemical environment and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared light. When a molecule is exposed to infrared radiation, specific frequencies corresponding to its vibrational modes (stretching, bending, etc.) are absorbed, leading to a unique spectral fingerprint ripublication.combruker.comscirp.org. For this compound, experimental FT-IR spectra are typically compared with theoretically calculated vibrational frequencies derived from DFT calculations ripublication.com. This comparison allows for the assignment of specific absorption bands to particular functional groups and molecular vibrations, thereby validating the optimized molecular structure and confirming the presence of characteristic chemical bonds, such as those in the nitrate (B79036) ester and the cyclic ether backbone ripublication.commdpi.comresearchgate.net.

Fourier Transform Raman (FT Raman) Spectroscopy Analysis

FT Raman spectroscopy, similar to FT-IR, provides information about molecular vibrations but through inelastic scattering of light ripublication.comscirp.orgspectroscopyonline.comjscholarpublishers.com. While FT-IR is sensitive to changes in dipole moment during vibration, FT Raman is sensitive to changes in polarizability scirp.orgspectroscopyonline.com. This complementarity means that vibrations that are weak or inactive in FT-IR may be strong in FT Raman, and vice versa, especially in molecules with a center of symmetry spectroscopyonline.com. The combined analysis of FT-IR and FT Raman spectra, correlated with DFT-predicted vibrational frequencies, offers a robust method for confirming the structural integrity and identifying specific functional group vibrations of this compound ripublication.com. The agreement between experimental and simulated spectra from both techniques provides strong evidence for the accuracy of the theoretical models and the proposed molecular structure ripublication.com.

Compound Names Mentioned:

this compound

Isosorbide (B1672297) mononitrate

Isosorbide

Isoidide

Glycine–sodium nitrate

Isoindoline-1,3-dione-fullerene

Iron(III) Porphyrin Complex

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the three-dimensional structure and stereochemistry of organic molecules. For compounds like this compound, which exist as part of a family of stereoisomers (isohexides), NMR plays a crucial role in differentiating between these closely related structures.

Studies on related compounds highlight the importance of NMR in assigning stereochemistry. For instance, the parent compound, isoidide, exhibits stereochemical complexities compared to its isomers like isosorbide. This complexity arises from the loss of symmetry and the resulting inequivalence of hydrogen atoms within its bicyclic rings google.com. These inequivalences lead to distinct signals in NMR spectra, allowing for the assignment of specific proton and carbon environments. Consequently, NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, are indispensable for confirming the configuration and distinguishing between different isomers of dianhydrohexitol derivatives, including potential mononitrate forms acs.org. While specific NMR data for this compound itself is not extensively detailed in the provided search results, comparative NMR studies with its stereoisomers, such as isosorbide mononitrate, would be essential for definitive stereochemical assignment google.com.

Molecular Interactions and Conformational Dynamics of this compound

Understanding the molecular interactions and conformational dynamics of a compound is key to predicting its behavior and properties. However, specific research detailing these aspects for this compound is limited within the scope of the provided search results.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonding refers to the formation of a hydrogen bond between an electropositive hydrogen atom covalently bonded to an electronegative atom and another electronegative atom within the same molecule tardigrade.in. While the principles of hydrogen bonding are well-established in organic chemistry, specific research detailing the presence and nature of intramolecular hydrogen bonding networks within this compound is not extensively documented in the provided search results. Studies on related compounds, such as glucose derivatives, have identified various intramolecular hydrogen bonding motifs ucc.ie, but direct application to this compound would necessitate specific experimental or computational investigations.

Biochemical Pathways and Metabolism of Isoidide Mononitrate in Pre Clinical Models

Metabolic Fate of Isoidide Mononitrate: Denitration and Conjugation Pathways

The primary metabolic fate of this compound, like other organic nitrates, involves denitration, a process that leads to the release of nitric oxide (NO) or nitrite (B80452), which are responsible for its vasodilatory effects jacc.orgpsu.edu. This denitration can occur through enzymatic or non-enzymatic pathways psu.edumdpi.com. In pre-clinical systems, denitration is often mediated by enzymes such as glutathione (B108866) S-transferases (GSTs) and potentially cytochrome P450 enzymes nih.govresearchgate.netnih.gov. Following denitration, the resulting denitrated alcohol metabolites can undergo further Phase II metabolic reactions, primarily conjugation. Glucuronidation and sulfation are common conjugation pathways that increase the water solubility of these metabolites, facilitating their excretion researchgate.netslideshare.net. Studies on related compounds like isosorbide (B1672297) dinitrate (ISDN) indicate that denitrated products, such as isosorbide, can be conjugated, for instance, with glucuronic acid, before urinary excretion researchgate.netnih.gov.

Role of Hepatic Enzymes (e.g., Organic Nitrate (B79036) Reductase) in this compound Biotransformation (Pre-clinical Systems)

Hepatic enzymes play a pivotal role in the biotransformation of organic nitrates. Among the enzymes implicated in the denitration of organic nitrates, hepatic glutathione organic nitrate reductase (often associated with GSTs) is considered a primary enzyme annualreviews.org. These enzymes, particularly GSTs, catalyze the conjugation of glutathione to the nitrate group, leading to denitration researchgate.netnih.govuniroma2.itoxfordbiomed.com. Pre-clinical studies suggest that GSTs can biotransform organic nitrates, potentially generating nitric oxide (NO) nih.govresearchgate.net. While specific studies directly detailing the role of organic nitrate reductase in this compound biotransformation in pre-clinical models are limited, the general mechanisms observed for other organic nitrates strongly suggest its involvement. Other enzymes, including cytochrome P450 isoforms and aldehyde dehydrogenases (e.g., ALDH2), have also been implicated in the metabolism of organic nitrates, though their specific contributions to this compound metabolism require further investigation nih.govnih.govnih.gov.

Identification and Characterization of this compound Metabolites in Pre-clinical Biological Specimens

The identification and characterization of this compound metabolites in pre-clinical biological specimens are typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netresearchgate.net. Pre-clinical studies have identified various metabolites, often stemming from the denitration and subsequent conjugation of the parent compound. For instance, studies on related dinitrates like isosorbide dinitrate (ISDN) in rats have shown that urinary excretion products include mononitrate metabolites and denitrated alcohols, with mononitrates often being extensively conjugated researchgate.net. While direct identification of this compound metabolites in pre-clinical matrices is less extensively detailed in the provided search results, it is expected that denitrated forms of isoidide and their conjugates (e.g., glucuronides) would be present. Analytical methods have been developed for quantifying related mononitrates, such as isosorbide-5-mononitrate, in rat plasma, indicating the feasibility of metabolite profiling researchgate.netresearchgate.netresearchgate.net.

Stereochemical Inversion Phenomena Observed in the Metabolism of Related Dianhydrohexitol Dinitrates Leading to this compound

Research on related dianhydrohexitol dinitrates suggests that stereochemical transformations can occur during metabolism. Studies on isosorbide dinitrate (ISDN) and its isomers have indicated that the configuration of the nitrate group can influence metabolic pathways and pharmacokinetic profiles nih.gov. Specifically, after oral administration of dinitrates of isosorbide, isomannide (B1205973), and isoidide in rats, urinary excretion products included mononitrates and denitrated alcohols researchgate.net. The observation of "inversion of configuration from the endo- to the exo-position" during the metabolism of related compounds, potentially leading to the formation of different isomers, highlights the possibility of stereochemical changes researchgate.net. While direct evidence for stereochemical inversion leading specifically to this compound from other dinitrates is not explicitly detailed in the provided snippets, the known stereospecificity in the metabolism of related compounds implies that such phenomena are plausible and could influence the formation and disposition of this compound nih.govnih.gov.

Pre-clinical Pharmacokinetic Modeling of this compound and its Metabolites

Pharmacokinetic modeling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in pre-clinical models. Studies on related mononitrates, such as L-isoidide mononitrate (L-IIMN), in rats have characterized its pharmacokinetic behavior, reporting rapid absorption with an apparent absorption half-life of approximately 9.5 minutes and an elimination half-life of about 11.9 minutes nih.gov. Oral bioavailability was estimated to be around 50%, consistent with faster systemic clearance compared to other organic mononitrates nih.gov. Pharmacokinetic models for isosorbide dinitrate (ISDN) and its metabolites (isosorbide-2-mononitrate and isosorbide-5-mononitrate) have been described using compartmental models, often employing first-order elimination kinetics for the mononitrate metabolites nih.govresearchgate.netnih.gov. These models help in simulating plasma levels and understanding drug disposition. Physiologically-based pharmacokinetic (PBPK) modeling is also a valuable tool in drug development, offering mechanistic insights into ADME processes across species and populations omicsonline.org. While specific PBPK models for this compound are not detailed, the principles applied to other organic nitrates are transferable.

Advanced Analytical Methodologies for Isoidide Mononitrate and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantification of Isoidide Mononitrate

Chromatographic methods are foundational for separating this compound from complex biological matrices and quantifying its concentration.

Gas Chromatography (GC) with Electron-Capture Detection for Nitrate (B79036) Esters

Gas Chromatography coupled with Electron-Capture Detection (GC-ECD) is a well-established technique for analyzing compounds with electron-capturing properties, such as nitrate esters. This method is particularly effective for detecting and quantifying analytes like this compound due to the electron-withdrawing nature of its nitro group researchgate.netnih.gov. GC-ECD offers high sensitivity for these compounds, with method detection limits (MDLs) for nitrate esters reported in the range of 10-40 µg/kg in soil matrices researchgate.net. For effective analysis, specialized GC conditions are required, including the use of deactivated direct-injection port liners and short, wide-bore capillary columns to prevent thermal degradation of these labile compounds researchgate.netepa.gov. While GC-ECD provides excellent sensitivity, accurate calibration can be more challenging compared to other methods, and the instrumentation requires careful maintenance, particularly regarding the injection port liner researchgate.netdtic.mil.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., Thermal Energy Analyzer)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of this compound and related nitrate esters. When coupled with a Thermal Energy Analyzer (TEA), HPLC offers a specific and sensitive method for quantifying these compounds in biological samples nih.govresearchgate.net. The HPLC-TEA system has demonstrated a sensitivity of 0.1 ng for nitrate esters and can achieve detection limits as low as 1 ng/mL in plasma for metabolism or bioavailability studies nih.gov. Precision, measured by relative standard deviations (RSD), has been reported to be around 6-10% for nitrate esters at fortification levels of 5 ng/mL nih.gov. Other HPLC detection systems, such as UV detection, are also employed, with methods optimized for specific wavelengths like 240 nm and 230 nm researchgate.netgoogle.comnuph.edu.ua. For instance, a validated HPLC method for this compound in human plasma achieved linearity over a range of 51.6 to 2064.4 ng/mL, with inter- and intra-assay accuracy between 94.2% and 102.7% researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and specific approach for the quantification of this compound and its metabolites in biological samples researchgate.netresearchgate.netnih.govnih.govmdpi.com. This technique allows for precise identification and quantification through the analysis of specific precursor and product ions. Methods employing LC-MS/MS have been developed for the simultaneous determination of this compound enantiomers in plasma, achieving linear calibration curves with correlation coefficients (r²) greater than 0.99 and detection limits as low as 12.4 ng/mL researchgate.netnih.gov. For example, a validated LC-MS/MS method for Isoidide-5-mononitrate (5-ISMN) in human plasma demonstrated linearity from 5.00 to 1000 ng/mL, with intra- and inter-batch accuracy (RE) ranging from -8.8% to 7.1% and precision between 2.4% and 6.6% nih.gov. Extraction recoveries for 5-ISMN have been reported around 87.0% with minimal matrix effects (102.0%) nih.gov. The use of stable isotope-labeled internal standards, such as 13C6-5-ISMN, further enhances the accuracy and reliability of these quantitative assays researchgate.netnih.gov.

Spectroscopic and Thermal Analytical Methods for this compound Content Determination

Beyond chromatographic techniques, spectroscopic and thermal methods provide complementary information regarding the identity, purity, and content of this compound.

Spectroscopic methods, such as Fourier Transform Infrared (FT-IR) and FT Raman spectroscopy, combined with quantum mechanical calculations using Density Functional Theory (DFT), can be employed for detailed structural analysis and understanding the molecular properties of this compound ripublication.com. These studies can elucidate molecular parameters like dipole moment, polarizability, and hyperpolarizability, contributing to a comprehensive characterization of the compound ripublication.com.

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable for assessing the thermal stability, purity, and content of this compound nih.govtsijournals.com. DSC, for instance, can be used to determine the melting point and heat of fusion, which can then be utilized for quantitative analysis without the need for an external standard, provided the fusion heat data is known nih.gov. TGA measures weight changes as a function of temperature, offering insights into thermal stability and decomposition profiles tsijournals.com. These thermal methods are integral to quality control in pharmaceutical research and development, providing critical data on material properties tsijournals.commt.com.

Method Validation Parameters for this compound Assays in Research Matrices

The reliability of analytical methods for this compound is established through rigorous validation, ensuring suitability for research purposes ujpronline.com. Key validation parameters include:

Specificity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix (e.g., metabolites, endogenous substances) ujpronline.com.

Sensitivity: This encompasses the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the lowest concentration of this compound that can be reliably detected and quantified, respectively researchgate.netnih.govnih.gov. For example, LOQs for this compound in plasma have been reported as low as 1 ng/mL for HPLC-TEA nih.gov and 5.00 ng/mL for LC-MS/MS nih.gov.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies and comparison with reference standards nih.govujpronline.com. Recoveries for nitrate esters in various matrices have been reported to be 90% or greater researchgate.netresearchgate.net.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV) nih.govujpronline.com. For instance, within-day coefficients of variation for this compound have been reported as low as 4.9% researchgate.net.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of this compound within a defined range researchgate.netnih.govujpronline.com. Calibration curves for this compound have demonstrated linearity over ranges such as 10.0 to 1000.0 ng/mL researchgate.net and 51.6 to 2064.4 ng/mL researchgate.net.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ujpronline.com.

Application of Analytical Methods in Pre-clinical Pharmacokinetic and Metabolic Research

The analytical methodologies described are indispensable tools for pre-clinical pharmacokinetic (PK) and metabolic research of this compound. These studies aim to elucidate how the body absorbs, distributes, metabolizes, and excretes the compound.

GC-ECD and HPLC-TEA methods have been utilized for routine analysis in metabolism and bioavailability studies of nitrate esters in plasma, allowing for sensitive detection and quantification nih.govresearchgate.net. LC-MS/MS methods are particularly valuable for high-sensitivity quantification of this compound and its metabolites in biological fluids like plasma, enabling detailed PK profiling researchgate.netresearchgate.netnih.gov. For example, LC-MS/MS assays have been applied to bioequivalence studies, assessing the performance of different formulations of this compound researchgate.netnih.gov. Gas chromatography coupled with electron-capture detection has also been applied to pharmacokinetic studies, demonstrating suitability for determining this compound and its metabolites in plasma with good reproducibility and accuracy researchgate.netresearchgate.net. These advanced analytical techniques provide the necessary data to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, crucial for drug development and research nihs.go.jp.

Future Directions and Emerging Research Avenues for Isoidide Mononitrate

Exploration of Isoidide Mononitrate and its Derivatives in Novel Material Science Applications

The rigid, V-shaped structure of isohexides, including isoidide, makes them valuable building blocks for high-performance polymers. bioplasticsnews.comresearchgate.net Isoidide, in particular, is gaining attention as a more reactive and symmetrical alternative to its widely used isomer, isosorbide (B1672297), for creating engineering plastics. bioplasticsnews.com Future research is focused on integrating isoidide and its derivatives, such as this compound, into various polymer backbones to create materials with enhanced properties.

Key research areas include:

High-Performance Polyesters and Polyethers: Isoidide can be used as a monomer to synthesize polyesters and poly(arylene ether ketone)s with high glass transition temperatures and good thermomechanical resistance. researchgate.netresearchgate.net The incorporation of the mononitrate functional group could introduce specific functionalities, such as altered polarity or reactivity, leading to novel materials for specialized applications like food packaging or advanced coatings. bioplasticsnews.com

Bio-based Thermosets: Derivatives like isosorbide monoacrylate have been investigated for the production of fully bio-based polyacrylates and thermosets. rsc.org Similar pathways could be explored for isoidide monoacrylate, leveraging the nitrate (B79036) group to influence polymerization kinetics or the final properties of the crosslinked network.

Polyurethanes: The diol nature of the parent isoidide molecule makes it a suitable candidate for synthesizing polyurethanes. researchgate.net Research into isoidide-based polyurethanes could lead to the development of new foams, elastomers, and coatings with unique performance characteristics derived from the monomer's specific stereochemistry.

The potential applications of isoidide-based polymers are summarized in the table below.

| Polymer Type | Potential Monomer | Key Properties | Potential Applications |

| Polyesters | Isoidide, Isoidide Derivatives | High glass transition temperature, thermomechanical resistance | Engineering plastics, food packaging |

| Polyethers | Isoidide | Thermal stability | High-performance materials |

| Polyacrylates | Isoidide Monoacrylate | Bio-based, potential for crosslinking | Thermosets, coatings |

| Polyurethanes | Isoidide | Rigidity, chirality | Foams, elastomers, specialty coatings |

Development of Advanced Synthetic Strategies for Higher Purity and Isomer-Specific this compound Production

The production of this compound with high purity and isomeric specificity is crucial for both pharmaceutical and material science applications. Current challenges include separating isoidide from its isomers, isomannide (B1205973) and isosorbide, and controlling the position of the nitrate group. google.com Future research is directed towards more efficient and selective synthetic methodologies.

Emerging strategies include:

Enzymatic Synthesis: As demonstrated in the synthesis of isosorbide 5-mononitrate, enzymatic regioselective reactions can achieve high isomeric purity. rsc.org Applying similar biocatalytic methods to isoidide could allow for the precise placement of the nitrate group on either the C2 or C5 hydroxyl, yielding specific isomers with potentially different properties.

Regioselective Reduction: The selective reduction of isoidide dinitrate offers a potential route to the mononitrate. rsc.org Research into catalysts, such as platinum oxide or activated sodium borohydride, could optimize reaction conditions to favor the formation of one mononitrate isomer over the other. rsc.org

Advanced Purification Techniques: The synthesis of monomer-grade isoidide often requires sophisticated purification steps, such as chromatographic separation followed by crystallization, to remove other isohexides. google.com Developing more scalable and cost-effective purification processes is essential for the broader application of isoidide and its derivatives.

A comparison of potential synthetic approaches is outlined below.

| Synthetic Strategy | Description | Key Advantage |

| Enzymatic Acylation & Nitration | Involves selective protection of one hydroxyl group using an enzyme, followed by nitration and deprotection. | High regioselectivity, yielding isomerically pure product. rsc.org |

| Regioselective Hydrogenation | Selective catalytic hydrogenation of isoidide dinitrate to remove one nitrate group. | Direct conversion from dinitrate to mononitrate. rsc.org |

| Catalytic Epimerization | Conversion of more abundant isosorbide to isoidide using a catalyst like ruthenium-on-carbon, followed by nitration. google.com | Utilizes a readily available starting material. |

Integration of Computational Modeling and Experimental Approaches in Future this compound Research

Computational modeling is becoming an indispensable tool for accelerating materials discovery and understanding chemical processes. In the context of this compound, integrating computational approaches with experimental work can provide deep insights into its behavior at a molecular level.

Future research will likely involve:

Predicting Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound. By modeling how the rigid, functionalized monomer affects chain packing, mobility, and intermolecular interactions, researchers can forecast properties like glass transition temperature, mechanical strength, and thermal stability before synthesis.

Modeling Reaction Pathways: Quantum mechanics calculations, such as Density Functional Theory (DFT), can elucidate the mechanisms of synthetic reactions. This can help in designing more efficient catalysts for isomer-specific synthesis or predicting the reactivity of this compound in polymerization reactions.

Understanding Biochemical Interactions: Computational docking and molecular dynamics can simulate the interaction of this compound with biological targets, such as enzymes involved in its metabolism to nitric oxide. This can aid in understanding its pharmacological mechanism and in designing new derivatives with enhanced activity.

Expanding Pre-clinical Research on this compound's Biochemical and Pharmacological Profiles

While its isomer, isosorbide mononitrate, is well-characterized pharmacologically, the specific biochemical and pharmacological profiles of this compound remain an area for deeper investigation. nih.govdrugbank.com Future pre-clinical research will be essential to fully understand its therapeutic potential and mechanism of action.

Key areas for pre-clinical exploration include:

Nitric Oxide (NO) Donor Efficiency: Detailed studies are needed to quantify the rate and efficiency of NO release from this compound compared to its isomers. This involves investigating the enzymatic pathways responsible for its bioactivation and how the stereochemistry of the isoidide backbone influences this process.

Pharmacokinetic Profiling: A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound is required. This includes identifying its major metabolites and determining their pharmacological activity, if any. drugbank.com

Comparative Pharmacology: Head-to-head studies comparing the vasodilatory potency, duration of action, and potential for tolerance development of this compound against isosorbide mononitrate and isomannide mononitrate would clarify the pharmacological consequences of the different stereoisomers.

Development of Novel Derivatives: Synthesis and pre-clinical testing of new this compound derivatives could lead to compounds with improved pharmacological properties. For instance, esterification of the free hydroxyl group has been shown to produce derivatives with significantly higher hypotensive activity in animal models for the isosorbide series. nih.gov

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying Isoidide Mononitrate and its impurities in experimental samples?

- Methodology : Use reverse-phase HPLC with a Nova-Pak C18 (L1) column, as validated in pharmacopeial studies. Prepare standard solutions at 1.0 mg/mL in methanol, and ensure peak area ratios for this compound and related compounds (e.g., Isoidide dinitrate) are within 0.5% of total content. Include a nitrate-free interval in sample preparation to avoid degradation .

- Validation : Cross-reference with pharmacopeial guidelines (e.g., USP28) for system suitability, linearity (r² > 0.995), and recovery rates (98–102%) .

Q. How can researchers mitigate isomerization of this compound during synthesis or storage?

- Experimental Design : Avoid prolonged exposure to temperatures >200°C, as isomerization to isoidide or isomannide occurs under thermal stress. Use catalysts like ZnCl₂ in molten salt reactions to stabilize this compound and suppress side reactions .

- Monitoring : Employ GC-MS or HPLC with overlapping peak analysis (e.g., for isoidide) to track isomerization kinetics .

Q. What pharmacokinetic parameters are critical for designing in vivo studies on this compound?

- Key Parameters :

- Bioavailability : ~100% due to lack of first-pass metabolism .

- Peak Plasma Concentration : 30–60 minutes post-administration .

- Dosing Regimen : Use staggered dosing (e.g., twice daily, 7 hours apart) to prevent tolerance development .

Advanced Research Questions

Q. How does enantioselectivity influence the biotransformation of Isoidide dinitrate (IIDN) to this compound, and what experimental tools can elucidate this?

- Approach : Compare D- and L-IIDN enantiomers using aortic strip models. Measure cyclic GMP accumulation as a proxy for nitric oxide release. Apply flavoprotein inhibitors like diphenyleneiodonium sulfate (DPI, 0.3 mM) to block D-IIDN-specific biotransformation enzymes, which increase D-IIDN’s EC50 by 3.6-fold but leave L-IIDN unaffected .

- Data Interpretation : Use kinetic modeling to quantify enantiomer-specific enzyme activity and validate via glutathione S-transferase (GST) inhibition assays .

Q. How can contradictory data on this compound isomerization rates across studies be reconciled?

- Analysis Framework :

- Variable Control : Account for reaction media (e.g., aqueous vs. molten salt) and catalysts (e.g., ZnCl₂ vs. Ni/Cu). For example, ZnCl₂ reduces isomerization rates by 90% compared to nickel-based systems .

- Quantitative Metrics : Use molar balance calculations to distinguish isomerization from degradation pathways and assign "unknown" peaks in chromatograms .

Q. What strategies ensure reliable detection of low-abundance impurities in this compound samples?

- Method Optimization :

- Sample Preparation : Use methanol extraction with ultrasonic agitation to improve impurity recovery.

- Detection Limits : Employ tandem mass spectrometry (LC-MS/MS) for impurities below 0.1% thresholds. Reference non-pharmacopeial standards (e.g., SynZeal’s EP/USP-traceable impurities) for method validation .

Q. How can in vitro models replicate nitrate tolerance observed in clinical this compound studies?

- Model Design : Use vascular smooth muscle cells exposed to continuous vs. pulsed this compound. Measure downregulation of soluble guanylate cyclase (sGC) via Western blot.

- Intervention : Introduce a 12-hour nitrate-free interval in cell culture media to restore sGC sensitivity, mirroring clinical dosing regimens .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable isomerization rates), apply multivariate regression to isolate factors like temperature, catalyst type, and reaction time .

- Advanced Instrumentation : For enantiomer-specific studies, use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve D- and L-IIDN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.